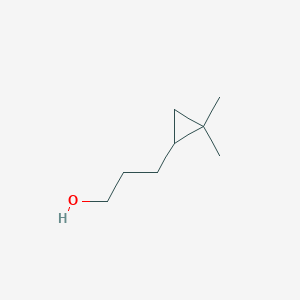
3-(2,2-Dimethylcyclopropyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2-Dimethylcyclopropyl)propan-1-ol” is a chemical compound with the CAS Number: 1823348-54-4 . It has a molecular weight of 128.21 and its IUPAC name is 3-(2,2-dimethylcyclopropyl)propan-1-ol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(2,2-Dimethylcyclopropyl)propan-1-ol” is 1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 . This indicates that the compound has a cyclopropyl group attached to a propanol group, with two methyl groups attached to one of the carbon atoms in the cyclopropyl ring.Physical And Chemical Properties Analysis
“3-(2,2-Dimethylcyclopropyl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 128.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Phytol Applications in the Nervous System
- Study Title : Phytol a Natural Diterpenoid with Pharmacological Applications on Central Nervous System: A Review.
- Summary : This systematic review discussed phytol (a diterpene and a structural variant of 3-(2,2-Dimethylcyclopropyl)propan-1-ol) and its pharmaceutical applications in treating Nervous System diseases in humans and/or rodents. The review highlighted the wide range of pharmacological and commercial applications of phytol, including its use in cosmetics, hypolipidemic, anxiolytic, and antidepressant products. The study emphasizes the high pharmacological potential of phytol molecules from both scientific and technological perspectives, suggesting the need for further exploration to facilitate technology transfer and drive economic and industrial growth Costa et al., 2014.
Proanthocyanidins and Flavan-3-ols in Periodontitis Treatment
- Study Title : Proanthocyanidins and Flavan-3-ols in the Prevention and Treatment of Periodontitis—Immunomodulatory Effects, Animal and Clinical Studies.
- Summary : This systematic review covered the immunomodulatory effects of proanthocyanidins and flavan-3-ols (structurally distinct but functionally related to 3-(2,2-Dimethylcyclopropyl)propan-1-ol) in the prevention and treatment of periodontal disease. The study reviewed the molecular mechanisms, structure-activity relationships, and molecular targets of these compounds. It also examined their clinical relevance, highlighting the need for more clinical evidence to support dietary recommendations and complementary treatments Nawrot-Hadzik et al., 2021.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(2,2-dimethylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZQBYAROXVBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

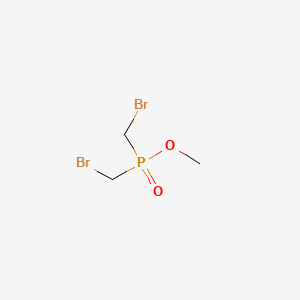
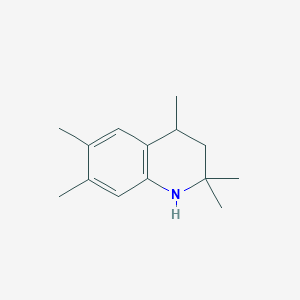

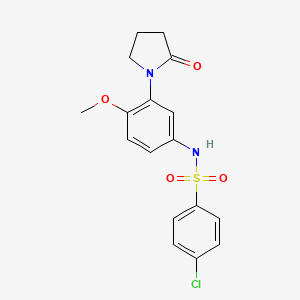
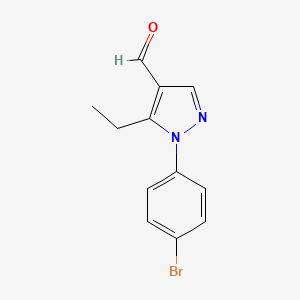
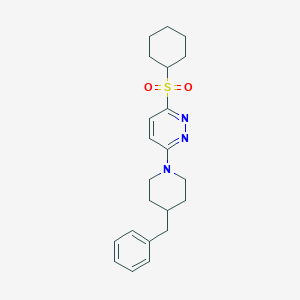
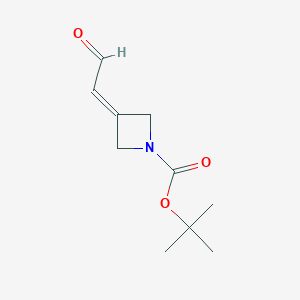
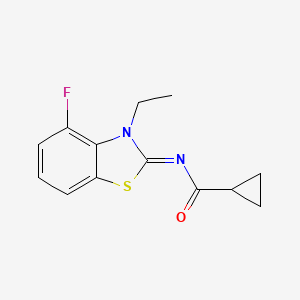



![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)

![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)